molecular formula C17H17N3O4S B2691315 6-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 2034356-17-5

6-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B2691315
CAS No.: 2034356-17-5
M. Wt: 359.4
InChI Key: SGFMBJUCEKAXIQ-UHFFFAOYSA-N
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Description

The compound 6-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple ring systems, including an oxazolo-pyridine and a tricyclic framework, which may contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves multiple steps, typically starting with the construction of the oxazolo-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The tricyclic framework is then introduced via a series of cycloaddition and functional group transformation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

6-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its distinctive chemical properties.

Mechanism of Action

The mechanism of action of 6-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
  • 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride

Uniqueness

Compared to similar compounds, 6-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one stands out due to its intricate tricyclic structure and the presence of multiple functional groups. These features may confer unique reactivity and interaction profiles, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

6-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-16-2-1-11-7-14(8-12-3-6-20(16)17(11)12)25(22,23)19-5-4-15-13(10-19)9-18-24-15/h7-9H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFMBJUCEKAXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=C(C4)C=NO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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